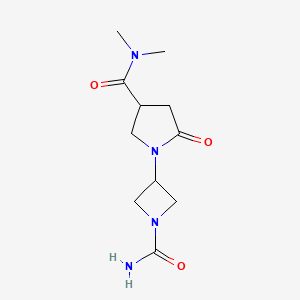
1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential applications in cancer treatment and as a research tool in the field of molecular biology.
Mécanisme D'action
1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide specifically targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This inhibition leads to a decrease in the synthesis of ribosomal RNA, which is essential for cell growth and proliferation. Cancer cells that have mutations in the p53 gene are particularly sensitive to this inhibition, leading to the selective killing of these cells.
Biochemical and Physiological Effects:
The inhibition of RNA polymerase I transcription by 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has several biochemical and physiological effects. It leads to a decrease in the synthesis of ribosomal RNA, which in turn leads to a decrease in the synthesis of ribosomes. This decrease in ribosome synthesis can lead to a decrease in protein synthesis and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to selectively inhibit this process and study its effects on various biological processes. However, there are also limitations to using 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, its specificity for cancer cells with p53 mutations can limit its use in studying other biological processes.
Orientations Futures
There are several future directions for the use of 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in cancer treatment and research. One direction is the development of new drug combinations that can enhance its effectiveness in killing cancer cells. Another direction is the development of new delivery methods that can improve its bioavailability and reduce its toxicity. In addition, further research is needed to understand the mechanism of action of 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide and its effects on various biological processes.
Méthodes De Synthèse
1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis starts with the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form ethyl 3-hydroxyimino-4-oxobutanoate. This intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to form 1-(1,3-dimethyl-2-imidazolidinyl)-3-oxo-4-(2-oxoethyl)-1-pyrrolidinecarboxylic acid ethyl ester. The final step involves the reaction of this intermediate with carbamoyl chloride to form 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide.
Applications De Recherche Scientifique
1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have potential applications in cancer treatment. It specifically targets cancer cells that have mutations in the p53 gene, which is commonly found in many types of cancer. 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to have synergistic effects when used in combination with other cancer drugs.
In addition to its potential applications in cancer treatment, 1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has also been used as a research tool in the field of molecular biology. It has been shown to inhibit RNA polymerase I transcription, which is important for the synthesis of ribosomal RNA. This inhibition can be used to study the role of ribosomal RNA synthesis in various biological processes.
Propriétés
IUPAC Name |
1-(1-carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-13(2)10(17)7-3-9(16)15(4-7)8-5-14(6-8)11(12)18/h7-8H,3-6H2,1-2H3,(H2,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPOHVNYQOIPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2CN(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Carbamoylazetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-4-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2445955.png)
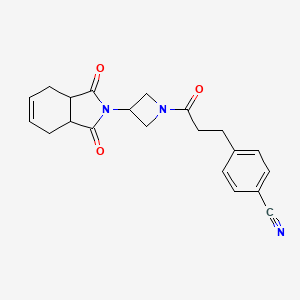
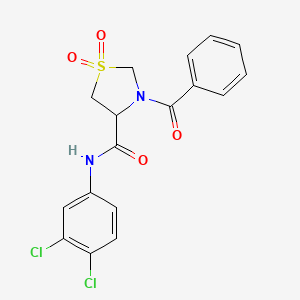
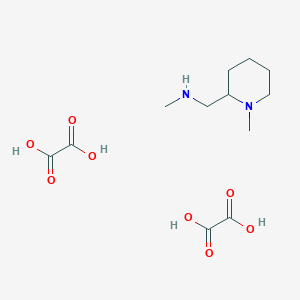

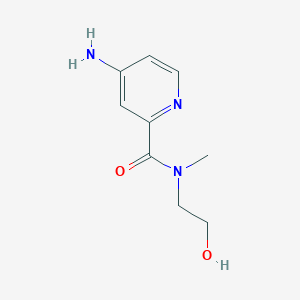
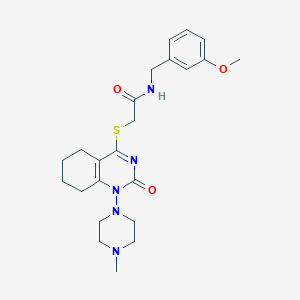
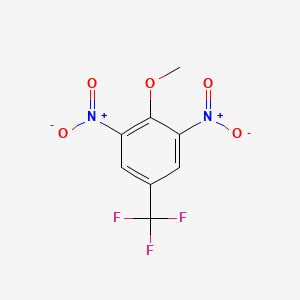


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)
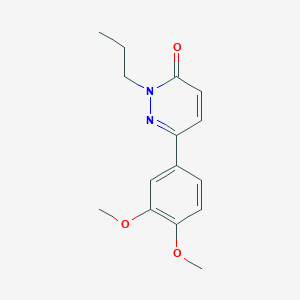
![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)